2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-
Description
Nomenclature and Structural Identity
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound with the molecular formula C₇H₁₂N₂S and the CAS registry number 5392-23-4 . Its systematic IUPAC name reflects its partially saturated pyrimidine ring system: 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione . Common synonyms include 4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione and NSC 3270.
The compound features a pyrimidine core with two nitrogen atoms at positions 1 and 3. Key structural characteristics include:
- Methyl groups at positions 4, 4, and 6, contributing to steric hindrance and hydrophobicity.
- A thione group (-C=S) at position 2, which can tautomerize to a thiol form (-SH) under specific conditions.
- Partial saturation of the pyrimidine ring (3,4-dihydro), reducing aromaticity compared to fully unsaturated pyrimidines.
The molecular structure is stabilized by resonance between the thione and thiol tautomers, though the thione form predominates in crystalline states.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| CAS Number | 5392-23-4 |
| Key Functional Groups | Thione, methyl, dihydropyrimidine |
Position in Heterocyclic Chemistry
As a dihydropyrimidine , this compound occupies a unique niche within heterocyclic chemistry. Pyrimidines are six-membered aromatic rings with two nitrogen atoms, but the partial saturation in dihydropyrimidines introduces distinct electronic and steric properties. Key comparisons include:
- Aromatic Pyrimidines : Fully unsaturated analogs (e.g., cytosine, thymine) exhibit planar structures and π-electron delocalization, enabling interactions in biological systems.
- Dihydropyrimidines : The reduced double bond at positions 3 and 4 decreases aromaticity, increasing flexibility and altering reactivity. This makes them intermediates in synthetic pathways for pharmaceuticals and agrochemicals.
The thione group enhances electrophilicity at position 2, facilitating nucleophilic substitutions and metal coordination. Methyl substituents at positions 4 and 6 further modulate electron density, directing regioselectivity in reactions.
Historical Context of Pyrimidinethione Research
The synthesis of pyrimidinethiones dates to mid-20th-century efforts to explore heterocyclic systems for medicinal and industrial applications. Early methods involved:
- Condensation Reactions : Combining thiourea with β-diketones or enaminonitriles, as demonstrated by Briel et al., who used enaminonitrile and carbon disulfide (CS₂) to form pyrimidinethione derivatives.
- Substitution Reactions : Halogenated pyrimidine N-oxides reacting with sodium hydrosulfide or thiourea, a strategy adapted from pyrithione synthesis.
This compound gained attention for its potential in:
- Coordination Chemistry : The thione group acts as a ligand for transition metals, enabling applications in catalysis.
- Pharmaceutical Intermediates : Structural analogs are precursors to bioactive molecules, though specific studies on this derivative remain limited.
Recent advances in heterocyclic synthesis, such as microwave-assisted and green chemistry approaches, have renewed interest in optimizing its production.
Propriétés
IUPAC Name |
4,4,6-trimethyl-1,3-dihydropyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H,1-3H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVPBHZMKZXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063824 | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-23-4 | |
| Record name | 3,4-Dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl-3,4-dihydropyrimidine-2-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF K-1795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | USAF K-1795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-4,4,6-TRIMETHYL-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-4,4,6-TRIMETHYL-2(1H)-PYRIMIDINETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8718II2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-4,4,6-trimethyl-2H-pyrimidine with sulfur sources to introduce the thione group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidinethiones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of pyrimidinethione compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial and fungal growth effectively. The structure–activity relationship (SAR) suggests that modifications to the benzene ring influence the degree of microbial inhibition .
Case Study : A study on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives demonstrated varying degrees of antimicrobial activity depending on the substituents present .
Anticancer Potential
Pyrimidinethione derivatives have been investigated for their anticancer properties. Compounds synthesized from this scaffold have shown efficacy as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, certain derivatives were found to be significantly more potent than established drugs in inhibiting tumor growth in vivo .
Case Study : A series of N4-phenylsubstituted compounds were synthesized and evaluated as VEGFR-2 inhibitors, showing promising results in reducing tumor growth and metastasis in mouse models .
Synthetic Applications
The synthesis of 2(1H)-Pyrimidinethione and its derivatives is crucial for developing new pharmaceuticals. Various synthetic routes have been explored to create compounds with enhanced biological activity. For instance, the Biginelli condensation method has been used to synthesize novel tetrahydroimidazo[1,2-a]pyrimidine derivatives that exhibit anticancer properties .
Summary of Applications
The following table summarizes the key applications of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-:
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to fit into specific binding sites, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
A comparative analysis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- and structurally related pyrimidinethiones reveals key differences in substituents, physicochemical properties, and bioactivity. Below is a detailed comparison:
Structural and Functional Variations
Key Observations:
- Substituent Effects: Aromatic Groups (e.g., o-tolyl, fluorophenyl): Enhance lipophilicity and bioavailability, enabling interactions with hydrophobic biological targets . Alkyl Chains (e.g., propyl): Increase toxicity, as seen in the 1-propyl derivative’s intraperitoneal LD₅₀ of 300 mg/kg in mice .
- Pharmacological Activities:
- The base compound (4,4,6-trimethyl) exhibits broad-spectrum bioactivity, while fluorophenyl and o-tolyl derivatives may show targeted effects due to steric and electronic modifications .
- The propyl-substituted derivative’s toxicity highlights the importance of substituent choice in safety profiling .
Toxicity and Commercial Viability
Toxicity Data:
Market Availability:
Activité Biologique
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl- (CAS Number: 5392-23-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. The following sections will explore its biological activity, including antimicrobial properties, antitumor effects, and other therapeutic applications.
- Molecular Formula : C7H12N2S
- Molecular Weight : 156.25 g/mol
- Melting Point : 253 °C
- LogP : 2.74
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2(1H)-pyrimidinethione. Research has shown that compounds in this class exhibit significant activity against various pathogens.
Case Study: Antimicrobial Efficacy
A series of synthesized pyrimidine derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 100 | Staphylococcus aureus |
| Compound B | 200 | Escherichia coli |
| Compound C | 400 | Candida albicans |
Antitumor Activity
The antitumor potential of pyrimidine derivatives has also been extensively studied. In a specific investigation involving the evaluation of antitumor activity in mouse models, compounds similar to 2(1H)-pyrimidinethione demonstrated significant effects on tumor volume reduction and increased lifespan in treated mice .
Case Study: In Vivo Antitumor Effects
In studies conducted on mouse Ehrlich ascites carcinoma (EAC), the administration of pyrimidine derivatives resulted in a notable decrease in ascitic fluid volume and an increase in mean lifespan compared to control groups.
| Treatment Group | Ascitic Volume (mL) | Mean Lifespan (days) |
|---|---|---|
| Control | 10 | 20 |
| Compound Treatment | 5 | 30 |
The biological activities of 2(1H)-pyrimidinethione can be attributed to its ability to interact with various biological targets. Pyrimidines are known to inhibit enzymes involved in nucleic acid synthesis and modulate cellular signaling pathways. The thiol group in the structure may also contribute to redox reactions within cells, enhancing its therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for preparing 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione derivatives?
The most widely used method is the Biginelli reaction , a three-component condensation involving a ketone (e.g., acetylacetone), an aldehyde, and thiourea in acidic conditions. This reaction proceeds under reflux in ethanol or methanol with catalytic HCl or H₂SO₄, yielding dihydropyrimidinethiones with moderate to high purity . Modifications include substituting thiourea with methylurea to introduce sulfur-free analogs.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, derivatives such as 1-(3-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione exhibit a boat conformation in the pyrimidine ring, with dihedral angles between substituents (e.g., fluorophenyl and methyl groups) quantified to <5° deviations. Data collection at 173 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high precision (R factor <0.06) .
Q. What pharmacological properties have been reported for dihydropyrimidinethione derivatives?
These compounds show antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–64 µg/mL. The thione group enhances metal-binding capacity, disrupting bacterial enzyme function. Derivatives with electron-withdrawing substituents (e.g., nitro or fluoro groups) exhibit improved efficacy .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of dihydropyrimidinethiones?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 min at 100–150°C) while improving yields (85–95% vs. 60–70% conventional). Solvent-free conditions or ionic liquids (e.g., [BMIM]BF₄) minimize side reactions. For example, chromeno-pyrimidinethione derivatives synthesized via this method show enhanced regioselectivity .
Q. What computational methods are used to predict substituent effects on biological activity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) correlate substituent electronic properties (Hammett σ constants) with antibacterial potency. Lipophilicity (logP) and polar surface area (PSA) are modeled to optimize pharmacokinetics. For fluorinated derivatives, fluorine’s electronegativity increases membrane permeability, as shown in QSAR studies .
Q. How can spectral data contradictions arising from substituent variability be resolved?
Contradictions in NMR or IR spectra (e.g., thioketone vs. thiol tautomerism) are addressed via variable-temperature NMR and X-ray crystallography. For example, 4,4,6-trimethyl derivatives exhibit a stable thione form (C=S stretch at 1250–1270 cm⁻¹), while electron-donating substituents favor thiol tautomers .
Key Research Notes
- Structural Variability : Derivatives with bulky substituents (e.g., cyclohexyl or naphthyl groups) exhibit steric hindrance, reducing crystallinity but enhancing solubility in nonpolar solvents .
- Toxicity Screening : Ames tests for mutagenicity and acute toxicity studies (LD₅₀ >500 mg/kg in rodents) are recommended before in vivo trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
